HOMO Stabilization vs. Thiophene-2-thiol: A 0.24 eV Deeper HOMO Confers Enhanced Oxidative Stability
Incorporating a thieno[3,2-b]thiophene unit in place of a single thiophene ring lowers the HOMO level by approximately 0.24 eV due to the higher aromatic stabilization energy of the fused core, as demonstrated by electrochemical and optical measurements on fused oligothiophene series [1]. This HOMO deepening directly improves oxidative stability relative to thiophene-2-thiol and simple oligothiophenes, whose less negative HOMO levels render them more prone to atmospheric doping and device-performance degradation [2].
| Evidence Dimension | HOMO energy level (eV) – indicator of oxidative stability |
|---|---|
| Target Compound Data | HOMO lowered by ~0.24 eV relative to non-fused thiophene units (fused oligothiophene context) |
| Comparator Or Baseline | Non-fused thiophene oligomers (e.g., sexithiophene) |
| Quantified Difference | ΔHOMO ≈ –0.24 eV (more negative; stabilized) |
| Conditions | Electrochemical (CV) and optical (UV-vis) measurements on oligothiophenes with 1–3 degrees of ring fusion; data interpreted via TD-DFT |
Why This Matters
A deeper HOMO translates to greater resistance to oxidative degradation under ambient conditions, a critical factor for selecting materials in air-stable organic field-effect transistors (OFETs) and photovoltaic blends.
- [1] Zade, S. S.; Bendikov, M. Fused Oligothiophenes. In Handbook of Thiophene-Based Materials; Perepichka, I. F., Perepichka, D. F., Eds.; Wiley, 2009; Chapter 3. DOI: 10.1002/9780470745533.ch3. View Source
- [2] Molecules 2012, 17(10), 12163–12171. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. DOI: 10.3390/molecules171012163. View Source
